molecular formula C13H13N3O2 B1523198 2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1152926-12-9

2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No. B1523198
M. Wt: 243.26 g/mol
InChI Key: ZUOUQZIQGNMJNT-UHFFFAOYSA-N
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Description

“2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol” is a chemical compound with the molecular formula C13H13N3O2 . It is used in various fields such as material science and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.26 and a predicted density of 1.41±0.1 g/cm3 . The boiling point is predicted to be 504.2±50.0 °C .

Scientific Research Applications

Psychoactive Substances Research

Diuretic Activity of Benzofuran Derivatives

Research on novel diuretic agents like 3-amino-1-(3,4-dichloro-alpha-methyl-benzyl)-2-pyrazolin-5-one (BAY g 2821) explores the therapeutic applications of benzofuran and pyrazole compounds in treating conditions like cardiac decompensation. This study compares the efficacy and side effects of BAY g 2821 with other diuretics, highlighting the potential of these derivatives in medical treatments (Klein et al., 1977).

Toxicity and Exposure Studies

Investigations into the toxicological profiles and exposure risks of various benzofuran compounds provide valuable data on the environmental and occupational hazards posed by these chemicals. Studies like those analyzing the acute toxicity of novel psychoactive benzofurans or the detection of polycyclic aromatic hydrocarbon-DNA adducts in humans exposed to carcinogenic compounds in environments like coke ovens or foundries offer insights into the potential risks associated with exposure to benzofuran derivatives (Hofer et al., 2017).

Future Directions

Benzofuran derivatives, such as this compound, have attracted attention due to their wide range of biological and pharmacological applications . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds .

properties

IUPAC Name

2-[5-amino-3-(1-benzofuran-2-yl)pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-13-8-10(15-16(13)5-6-17)12-7-9-3-1-2-4-11(9)18-12/h1-4,7-8,17H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUQZIQGNMJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN(C(=C3)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
Reactant of Route 5
2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
Reactant of Route 6
2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol

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